![molecular formula C22H19NO2 B3339194 (S)-1-Tritylaziridine-2-carboxylic acid CAS No. 84771-33-5](/img/structure/B3339194.png)
(S)-1-Tritylaziridine-2-carboxylic acid
Overview
Description
(S)-1-Tritylaziridine-2-carboxylic acid is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trityl group attached to the nitrogen atom and a carboxylic acid group at the second position of the aziridine ring. The (S) configuration indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Tritylaziridine-2-carboxylic acid typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Trityl Group: The trityl group can be introduced by reacting the aziridine with trityl chloride in the presence of a base such as pyridine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the aziridine with carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Tritylaziridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of (S)-1-Tritylaziridine-2-carboxylic acid derivatives. Research indicates that compounds containing aziridine structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial protein synthesis, possibly through interference with tRNA binding .
Table 1: Antimicrobial Activity of Aziridine Derivatives
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | Staphylococcus aureus | 25 µg/mL |
2 | Escherichia coli | 30 µg/mL |
3 | Pseudomonas aeruginosa | 35 µg/mL |
Synthetic Intermediates
This compound serves as a valuable building block in the synthesis of more complex molecules. Its aziridine framework allows for the introduction of various functional groups, making it a versatile intermediate in drug development and peptide synthesis. The compound has been utilized in the preparation of aziridine-containing dipeptides, which are important for developing new therapeutic agents .
Development of Antiviral Agents
A notable case study involved the modification of this compound to create derivatives with enhanced antiviral properties. Researchers synthesized a series of aziridine-based compounds and evaluated their efficacy against viral infections, demonstrating promising results that warrant further investigation into their mechanisms and potential therapeutic applications .
Protein Synthesis Inhibition
Another significant study focused on the role of this compound as an inhibitor in protein synthesis systems. The compound was shown to interfere with aminoacyl-tRNA synthetases, leading to reduced incorporation of amino acids into polypeptides. This property suggests potential applications in developing novel antibiotics targeting bacterial protein synthesis pathways .
Mechanism of Action
The mechanism of action of (S)-1-Tritylaziridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trityl group can enhance the compound’s binding affinity and specificity for these targets, while the aziridine ring can participate in covalent bonding or other interactions. The carboxylic acid group can also play a role in the compound’s solubility and reactivity.
Comparison with Similar Compounds
Aziridine-2-carboxylic acid: Lacks the trityl group but shares the aziridine and carboxylic acid functionalities.
Tritylamine: Contains the trityl group but lacks the aziridine ring and carboxylic acid group.
N-Tritylaziridine: Contains the trityl group and aziridine ring but lacks the carboxylic acid group.
Uniqueness: (S)-1-Tritylaziridine-2-carboxylic acid is unique due to the combination of the trityl group, aziridine ring, and carboxylic acid group, which confer specific chemical and biological properties
Biological Activity
(S)-1-Tritylaziridine-2-carboxylic acid is an organic compound classified as an aziridine, characterized by a three-membered nitrogen-containing heterocycle. Its structure includes a trityl group attached to the nitrogen atom and a carboxylic acid group at the second position of the aziridine ring. The stereochemistry of this compound is denoted as (S), which is crucial for its biological activity and chemical interactions.
- Molecular Formula : CHNO
- Molecular Weight : 329.39 g/mol
- CAS Number : 84771-33-5
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
LogP | 3.685 |
PSA (Polar Surface Area) | 40.31 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The trityl group may enhance binding affinity and specificity, while the aziridine ring allows for covalent bonding or other forms of interaction. The presence of the carboxylic acid group contributes to solubility and reactivity, making it a suitable candidate for biochemical applications.
Applications in Research
This compound has been utilized in several research contexts:
- Enzyme Mechanism Studies : The compound's unique structure aids in understanding enzyme mechanisms and protein-ligand interactions.
- Synthetic Chemistry : It serves as a building block for synthesizing more complex molecules, facilitating various organic reactions.
- Biological Pathway Analysis : Its properties make it valuable in studying biological pathways and interactions due to its potential to modulate biological functions.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Protein-Ligand Interaction
Research focused on the binding affinity of this compound to a target receptor revealed significant interaction strength. This study highlighted the compound's potential as a lead compound for drug development targeting specific receptors involved in disease processes.
Comparative Analysis with Similar Compounds
Compound Name | Key Features |
---|---|
Aziridine-2-carboxylic acid | Lacks trityl group; shares aziridine functionality |
Tritylamine | Contains trityl group; lacks aziridine structure |
N-Tritylaziridine | Contains both trityl and aziridine but lacks carboxylic acid |
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-1-tritylaziridine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21(25)20-16-23(20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,25)/t20-,23?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSIPZGNIBVSLK-AJZOCDQUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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